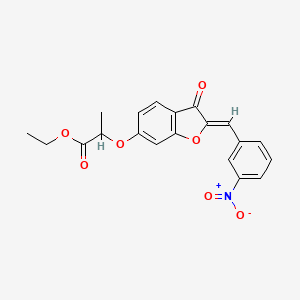
3-Fluoro-N-propylaniline
Übersicht
Beschreibung
3-Fluoro-N-propylaniline is an organic compound with the molecular formula C9H12FN It is a derivative of aniline, where the hydrogen atom in the para position of the benzene ring is replaced by a fluorine atom, and the amino group is substituted with a propyl group
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation and Clemmensen Reduction:
Direct Nucleophilic Substitution:
Industrial Production Methods:
- Industrial production typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The use of catalysts and controlled reaction conditions are crucial to ensure high purity and efficiency.
Types of Reactions:
Common Reagents and Conditions:
- Common reagents include halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid). Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products:
Wissenschaftliche Forschungsanwendungen
3-Fluoro-N-propylaniline has diverse applications in scientific research:
Wirkmechanismus
Target of Action
The primary targets of anilines, a class of compounds to which 3-Fluoro-N-propylaniline belongs, are often various enzymes or receptors in the body. The specific target would depend on the exact structure of the compound and its functional groups .
Mode of Action
Anilines generally interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The fluorine atom in this compound could potentially influence these interactions due to its high electronegativity .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific target. Anilines can participate in various biochemical reactions, including nucleophilic substitution and reduction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like this compound would be influenced by factors such as its size, polarity, and the presence of functional groups. Fluorinated compounds are often used in drug design due to their unique physicochemical properties, which can affect their ADME properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the presence of fluorine could potentially increase the compound’s stability and resistance to metabolic degradation .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-Fluoro-N-propylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by acting as a ligand for certain transcription factors, leading to changes in cellular metabolism and function . In some cell types, this compound has been observed to induce apoptosis, highlighting its potential as a therapeutic agent in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For example, its interaction with cytochrome P450 enzymes involves binding to the heme group, altering the enzyme’s ability to metabolize substrates . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, the compound can be transported across cell membranes by specific transporters, affecting its intracellular concentration and distribution . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
IUPAC Name |
3-fluoro-N-propylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,11H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZIKJQYSRSDKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-chlorophenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazole](/img/structure/B2601495.png)
![4'-(3-formylphenyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B2601497.png)
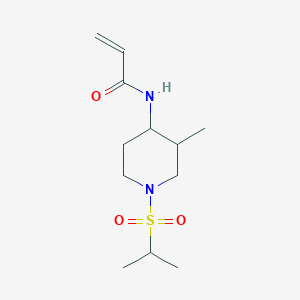
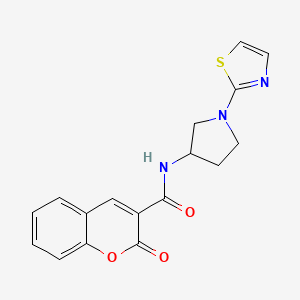
![2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2601502.png)
![N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]prop-2-enamide](/img/structure/B2601503.png)
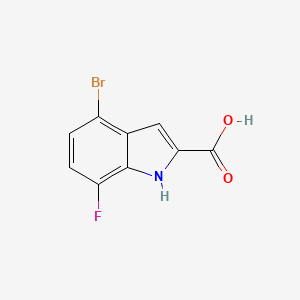
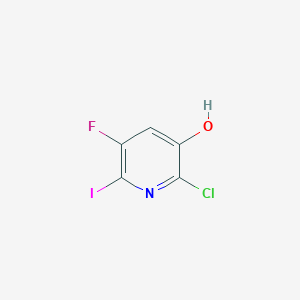
![4-FLUORO-N-(4-{[4-(4-FLUOROBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE](/img/structure/B2601509.png)
![4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide](/img/structure/B2601513.png)
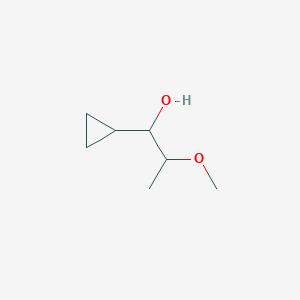
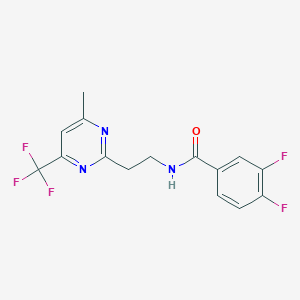
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide](/img/structure/B2601517.png)
